molecular formula C7H7NO3 B1583943 methyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 40611-79-8

methyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1583943
CAS RN: 40611-79-8
M. Wt: 153.14 g/mol
InChI Key: MIBDQVZPRVDXQP-UHFFFAOYSA-N
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Description

“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-79-8 . It has a molecular weight of 153.14 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “this compound”, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 . The InChI key is MIBDQVZPRVDXQP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Applications

Methyl 4-formyl-1H-pyrrole-2-carboxylate and its derivatives have demonstrated significant antimicrobial properties. A study synthesized a series of novel derivatives of this compound, which showed considerable in vitro antimicrobial activities against both bacterial and fungal strains. The activity was attributed to the presence of the heterocyclic pyrrole ring, and further enhanced by the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Synthetic Chemistry and Derivative Formation

The compound plays a crucial role in synthetic chemistry, particularly in the formation of various derivatives. For instance, a "one-pot" synthesis approach from pyrrole yielded 4-acylpyrrole-2-carboxaldehydes, including methyl 2-formylpyrrole-4-carboxylate, highlighting its versatility in organic synthesis (Anderson, Loader, & Foster, 1980).

Novel Heterocyclic Systems

The reactions of methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic diamines have led to the creation of new pyrrole-containing heterocyclic systems. These systems have potential applications in medicinal chemistry due to their structural uniqueness (Mokrov et al., 2010).

Aromaticity and Molecular Structure Studies

This compound derivatives have been used in studies to understand the aromatic character of molecular systems. These studies involve X-ray diffraction and ab initio calculations, providing insights into the stability and aromaticity of these compounds, which is crucial for further applications in material science and molecular engineering (Cyrański et al., 2001).

Formyl Group Activation in Synthesis

The activation of the formyl group in bromopyrrole esters, including this compound, has been leveraged in the formal synthesis of complex bioactive pyrroles. This method has provided a new approach to synthesize natural products and their analogs with potential biological properties (Gupton et al., 2014).

Safety and Hazards

“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBDQVZPRVDXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348718
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40611-79-8
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of NaH (5.74 g, 143.5 mmol; 60% in oil) in THF (200 mL) at 0° C. was added (tert-butoxycarbonylmethyl)triphenylphosphonium bromide (66 g, 143.5 mmol) as a solid in three portions. Cooling was removed and the mixture was stirred at rt for 30 min. It was then cooled to 0° C. and methyl 5-formyl-1H-pyrrole-2-carboxylate (16.9 g, 110.4 mmol) in THF (60 mL) was added dropwise over 40 min. The reaction mixture was allowed to warm to rt and was stirred overnight. Silica was added and the solvent was removed. The crude product was purified by flash chromatography (0-20% EtOAc/Heptane) to afford two isomeric compounds:
Name
Quantity
5.74 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2 (4.50 g, 36.0 mmol) in CH2Cl2:CH3NO2 (1:1, 40 mL) at −40° C., was added AlCl3 (12.48 g, 93.6 mmol) followed by ∝,∝-dichloromethyl methyl ether (4.15 mL, 46.8 mmol). The resulting mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was slowly poured onto ice (10.00 g) and allowed to warm to room temperature. The aqueous phase was extracted with CH2Cl2 (3×50 mL). The combined organic layer was dried over anhydrous MgSO4, filtered and concentrated to give 3 as a dark brown solid (3.40 g, 62%). 1H NMR (CDCl3) δ 10.32 (bs, 1H), 9.83 (s, 1H), 7.59 (d, J=1.6 Hz, 1H), 7.30 (s, 1H), and 3.88 (s, 3H); 13C NMR (CDCl3) δ 186.07, 161.71, 129.15, 127.71, 124.99, 114.56, and 52.34.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.48 g
Type
reactant
Reaction Step One
Name
CH2Cl2 CH3NO2
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Synthesis routes and methods III

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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